2-Phenylindole

Description

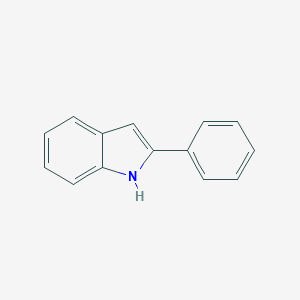

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLLJCACIRKBDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63467-59-4 (potassium salt) | |

| Record name | alpha-Phenylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8061343 | |

| Record name | 2-Phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 1H-Indole, 2-phenyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085424 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

948-65-2 | |

| Record name | 2-Phenylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phenylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQD44HV3P1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties and Structure of 2-Phenylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and structural characteristics of 2-phenylindole. The information presented herein is intended to serve as a foundational resource for professionals engaged in chemical research, drug discovery, and materials science.

Chemical and Physical Properties

This compound is a heterocyclic organic compound that features a phenyl group substituted at the 2-position of an indole (B1671886) ring.[1] It presents as an off-white to yellowish or slightly green crystalline powder.[1][2] This compound is a versatile building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] It is sparingly soluble in water but demonstrates good solubility in organic solvents such as methanol, dichloromethane (B109758), carbon tetrachloride, and ethanol (B145695).[2][3][4]

Below is a summary of its key quantitative properties:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁N | [1] |

| Molecular Weight | 193.24 g/mol | [4] |

| Melting Point | 188-190 °C | [2] |

| Boiling Point | 250 °C at 10 mmHg | [2] |

| Water Solubility | 0.7 µg/mL | [1][4] |

| pKa | 16.80 ± 0.30 (Predicted) | [1][2] |

Structural Information

The core structure of this compound consists of a fused bicyclic indole system with a phenyl substituent at the second position.[1] This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[5]

| Identifier | Value | Reference |

| IUPAC Name | 2-phenyl-1H-indole | [4] |

| CAS Number | 948-65-2 | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 | [1][4] |

| InChI | InChI=1S/C14H11N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10,15H | [1][4] |

| InChIKey | KLLLJCACIRKBDT-UHFFFAOYSA-N | [1][4] |

// Indole Ring N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,-0.7!"]; C3a [label="C", pos="0,-1.4!"]; C7a [label="C", pos="-1.2,-0.7!"]; C7 [label="C", pos="-2.4,-1.4!"]; C6 [label="C", pos="-2.4,-2.8!"]; C5 [label="C", pos="-1.2,-3.5!"]; C4 [label="C", pos="0,-2.8!"];

// Phenyl Ring C1p [label="C", pos="2.4,0!"]; C2p [label="C", pos="3.6,0.7!"]; C3p [label="C", pos="4.8,0!"]; C4p [label="C", pos="4.8,-1.4!"]; C5p [label="C", pos="3.6,-2.1!"]; C6p [label="C", pos="2.4,-1.4!"];

// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C3a [label=""]; C3a -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C7a [label=""]; C7a -- N1 [label=""]; C3a -- C7a [label=""]; C2 -- C1p [label=""]; C1p -- C2p [label=""]; C2p -- C3p [label=""]; C3p -- C4p [label=""]; C4p -- C5p [label=""]; C5p -- C6p [label=""]; C6p -- C1p [label=""];

// Hydrogen Atoms H_N1 [label="H", pos="-0.5,0.5!"]; H_C3 [label="H", pos="1.7,-1.2!"]; H_C4 [label="H", pos="0.5,-3.3!"]; H_C5 [label="H", pos="-1.2,-4.2!"]; H_C6 [label="H", pos="-3.1,-3.3!"]; H_C7 [label="H", pos="-3.1,-0.9!"]; H_C2p [label="H", pos="3.6,1.4!"]; H_C3p [label="H", pos="5.5,0.5!"]; H_C4p [label="H", pos="5.5,-1.9!"]; H_C5p [label="H", pos="3.6,-2.8!"]; H_C6p [label="H", pos="1.7,-1.9!"];

// Add edges for H atoms N1 -- H_N1 [style=invis]; C3 -- H_C3 [style=invis]; C4 -- H_C4 [style=invis]; C5 -- H_C5 [style=invis]; C6 -- H_C6 [style=invis]; C7 -- H_C7 [style=invis]; C2p -- H_C2p [style=invis]; C3p -- H_C3p [style=invis]; C4p -- H_C4p [style=invis]; C5p -- H_C5p [style=invis]; C6p -- H_C6p [style=invis];

// Add labels for rings label_indole [label="Indole", pos="-0.6,-1.75!", fontsize=14, fontcolor="#5F6368"]; label_phenyl [label="Phenyl", pos="3.6,-0.7!", fontsize=14, fontcolor="#5F6368"]; } .dot Chemical structure of this compound.

Experimental Protocols

A common and effective method for the preparation of this compound is the Fischer indole synthesis.[6][7] This reaction involves the cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde, under acidic conditions.

Materials:

-

Anhydrous zinc chloride

-

Acetic acid (0.1 N)

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

n-Hexane

Procedure:

-

In a mortar, thoroughly mix phenylhydrazine (5.1 mmol) and acetophenone (5.0 mmol) with anhydrous zinc chloride (200 mol %).[6]

-

Add a few drops of 0.1 N acetic acid dropwise while continuously mixing at room temperature for 10 minutes.[6]

-

Transfer the resulting mixture to a round-bottomed flask equipped with a reflux condenser and a CaCl₂ guard tube.[6]

-

Heat the mixture slowly to 180 °C.[6]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 10% ethyl acetate in n-hexane. The reaction is typically complete within 15 minutes.[6]

-

After completion, cool the reaction mixture to room temperature and dilute it with 5 mL of dichloromethane and 5 mL of water.[6]

-

Separate the organic layer, and extract the aqueous layer three times with 5 mL portions of dichloromethane.[6]

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.[6]

-

Filter the mixture and evaporate the solvent under reduced pressure.[6]

-

Purify the crude product by flash column chromatography on silica gel, using 6% ethyl acetate in hexane (B92381) as the eluent, to yield pure this compound as a light yellow solid.[6]

// Workflow Phenylhydrazine -> Mixing; Acetophenone -> Mixing; ZnCl2 -> Mixing; Mixing -> Heating; Heating -> Monitoring; Monitoring -> Quench; Quench -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> Product; } .dot Workflow for the synthesis of this compound.

The structure and purity of synthesized this compound are typically confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Samples are dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃). The spectrum provides information on the number and environment of protons in the molecule.

-

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Samples are prepared similarly to ¹H NMR.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the functional groups present in the molecule. Samples can be prepared as a KBr disc or a Nujol mull.[1] The N-H stretch is a characteristic peak for the indole ring.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Samples are dissolved in a suitable solvent, such as ethanol or methanol, and the absorbance is measured over a range of wavelengths. This compound exhibits fluorescence properties, making it suitable for fluorescence spectroscopy as well.[1]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is a common technique used for this purpose.

-

Spectroscopic Data Summary

The following table summarizes typical spectroscopic data for this compound.

| Technique | Solvent/Method | Key Signals/Features | Reference |

| ¹H NMR | CDCl₃ | δ 8.33 (brs, 1H, NH), 7.67-7.65 (m, 3H), 7.46-7.39 (m, 3H), 7.35-7.13 (m, 3H), 6.84 (s, 1H) | [6] |

| ¹³C NMR | CDCl₃ | δ 137.99, 136.91, 132.45, 129.35, 129.14, 127.83, 125.27, 122.47, 120.79, 120.49, 111.03, 100.08 | [6] |

| IR | KBr disc | ν_max: 3428.01 (N-H stretch), 3053.42 (C-H aromatic stretch), 1524.95, 1345.96, 1181.15, 739.99, 685.12 cm⁻¹ | [6] |

| UV-Vis | Excitation Peak: 313 nm, Emission Peak: 362 nm | [8] | |

| HRMS (EI+) | m/z calculated for [M+H]⁺: 194.0970, found: 194.0964 | [6] |

Biological Significance and Signaling Pathways

This compound and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3]

One of the key mechanisms of action for the anti-inflammatory properties of some this compound derivatives is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This pathway is crucial in regulating the immune response to infection and inflammation. Inhibition of NF-κB leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3] Furthermore, certain derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[9]

// Pathway connections Stimulus -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB_inactive [label="Inhibits"]; NFkB_inactive -> NFkB_active [label="Release"]; NFkB_active -> Nucleus [label="Translocates"]; Nucleus -> Gene_Expression [label="Induces"]; Gene_Expression -> Cytokines [label="Production"];

// Inhibition point Phenylindole -> IKK [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } .dot Inhibition of the NF-κB signaling pathway.

This guide provides a foundational understanding of this compound, which is crucial for its application in research and development. Its versatile chemical nature and significant biological activities make it a compound of continuing interest in the scientific community.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [chembk.com]

- 3. omicsonline.org [omicsonline.org]

- 4. This compound | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Research progress on the structure and biological diversities of this compound derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Absorption [2-Phenyl Indole] | AAT Bioquest [aatbio.com]

- 9. japsonline.com [japsonline.com]

mechanism of action of 2-phenylindole derivatives

An In-depth Technical Guide on the Mechanism of Action of 2-Phenylindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities. Derivatives of this core have been extensively investigated for their potential as therapeutic agents, exhibiting significant anticancer, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of this compound derivatives. It delves into their interactions with various molecular targets, the signaling pathways they modulate, and the resulting cellular effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this promising area of drug discovery.

Core Anticancer Mechanisms of Action

This compound derivatives exert their anticancer effects through several well-defined mechanisms, primarily targeting key proteins and pathways involved in cell proliferation, survival, and hormonal signaling.

Inhibition of Tubulin Polymerization

A primary and extensively studied mechanism of action for many anticancer this compound derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][2][3][4] This leads to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells.[1]

Several studies have demonstrated that these compounds bind to the colchicine (B1669291) site on β-tubulin, preventing the formation of microtubules.[2][5][6] This mode of action is particularly potent in various cancer cell lines, including breast and lung cancer.[1] For instance, the derivative 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole has shown IC50 values as low as 35 nM for cell growth inhibition and 1.5 µM for tubulin polymerization.[2] Molecular docking studies have further elucidated the binding interactions within the colchicine site, guiding the design of more potent inhibitors.[5][6]

Signaling Pathway for Tubulin Polymerization Inhibition

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Modulation of the Estrogen Receptor

A significant number of this compound derivatives exhibit high binding affinity for the estrogen receptor (ER), functioning as Selective Estrogen Receptor Modulators (SERMs).[7] Depending on their specific structure, these compounds can act as either estrogen agonists or antagonists.[8] This dual activity makes them particularly interesting for the treatment of hormone-dependent breast cancers.[8][9]

As antiestrogens, they competitively inhibit the binding of estradiol (B170435) to the ER, thereby blocking the downstream signaling pathways that promote tumor growth.[9][10] Some derivatives have shown potent antitumor activity in vivo in models of estrogen-dependent mammary tumors.[8][9] The binding affinity is influenced by the substitution pattern on both the indole (B1671886) nucleus and the phenyl ring.[8][11] For example, N-benzylation of hydroxy-2-phenylindoles can yield derivatives with high relative binding affinities (RBA values ranging from 0.55 to 16, with estradiol at 100).[9]

Signaling Pathway for Estrogen Receptor Modulation

Caption: Antagonistic action of this compound derivatives on the Estrogen Receptor.

Multi-target Kinase Inhibition

Recent studies have highlighted the potential of this compound derivatives as inhibitors of multiple protein kinases that are critical for cancer cell signaling.[12] Targets include Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers, including breast cancer.[12][13] By simultaneously targeting multiple key proteins, these compounds may offer enhanced therapeutic efficacy and overcome mechanisms of drug resistance.[12]

Molecular modeling studies, such as 3D-QSAR and molecular docking, have been employed to understand the structure-activity relationships and to design novel derivatives with improved potency and selectivity for these kinase targets.[12]

Anti-inflammatory Mechanism of Action

This compound derivatives have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways.

Inhibition of Cyclooxygenase-2 (COX-2)

Certain this compound derivatives exhibit selective inhibition of the COX-2 enzyme over COX-1.[1] The COX-2 enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Molecular docking studies have indicated that these compounds can bind effectively within the active site of the COX-2 enzyme.[1]

Suppression of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[14] this compound derivatives have been shown to suppress this pathway, leading to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] The inhibitory activity on NF-κB has been demonstrated in lipopolysaccharide (LPS)-stimulated macrophages.[1] For instance, this compound itself displayed inhibitory activity against NF-κB with an IC50 value of 25.4 ± 2.1 μM.[14][15]

Signaling Pathway for NF-κB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Antiviral Mechanism of Action

The exploration of this compound derivatives as antiviral agents is an emerging area of research. While the exact mechanisms are still under investigation, preliminary studies suggest broad-spectrum activity against both RNA and DNA viruses.[16]

A related scaffold, 2-phenylquinoline, has shown promising pan-coronavirus activity, including against SARS-CoV-2.[17][18] The proposed mechanisms for these related compounds include the inhibition of autophagy and the targeting of viral enzymes essential for replication, such as the nsp13 helicase.[17][18] Further research is needed to fully elucidate the antiviral mechanisms of this compound derivatives themselves.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of representative this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Target/Assay | Cell Line | IC50 / RBA | Reference |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | Tubulin Polymerization | - | 1.5 µM | [2] |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | Cell Growth Inhibition | MDA-MB 231, MCF-7 | 35 nM | [2] |

| N-(4-cyanobenzyl)-2-phenylindole derivative (21c) | Estrogen Receptor Binding | Calf Uterus | RBA = 0.55-16 | [9] |

| This compound | NF-κB Inhibition | HEK293 | 25.4 ± 2.1 µM | [14][15] |

| 3-carboxaldehyde oxime-2-phenylindole (5) | NF-κB Inhibition | HEK293 | 6.9 ± 0.8 µM | [14][15] |

| 6′-MeO-naphthalen-2′-yl indole (10at) | NF-κB Inhibition | HEK293 | 0.6 ± 0.2 µM | [14][15] |

| Compound 3e | Cell Viability | MCF-7 | 1.60 nM | [5] |

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound | Target/Assay | Cell Line / Model | IC50 | Reference |

| This compound | Nitrite Production | RAW 264.7 | 38.1 ± 1.8 µM | [14][15] |

| 3-carboxaldehyde oxime-2-phenylindole (5) | Nitrite Production | RAW 264.7 | 4.4 ± 0.5 µM | [14][15] |

| Cyano-substituted this compound (7) | Nitrite Production | RAW 264.7 | 4.8 ± 0.4 µM | [14][15] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Tubulin Polymerization Assay

Objective: To determine the inhibitory effect of this compound derivatives on the polymerization of tubulin.

Methodology:

-

Preparation: Purified tubulin is suspended in a polymerization buffer (e.g., MES buffer containing MgCl2, EGTA, and GTP) and kept on ice.

-

Incubation: The tubulin solution is mixed with various concentrations of the test compound or a control vehicle (e.g., DMSO).

-

Polymerization Induction: The mixture is transferred to a temperature-controlled spectrophotometer and warmed to 37°C to initiate polymerization.

-

Measurement: The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time.

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Experimental Workflow for Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of this compound derivatives to the estrogen receptor.

Methodology:

-

Receptor Preparation: A cytosol fraction containing the estrogen receptor is prepared from a suitable source, such as calf uterine tissue.

-

Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [3H]estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Unbound ligand is then separated from the receptor-bound ligand using a method such as dextran-coated charcoal adsorption.

-

Quantification: The amount of radioactivity in the receptor-bound fraction is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound required to displace 50% of the radiolabeled estradiol is determined. The Relative Binding Affinity (RBA) is then calculated relative to estradiol (RBA = 100).

NF-κB Reporter Gene Assay

Objective: To measure the inhibitory effect of this compound derivatives on NF-κB transcriptional activity.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is transiently transfected with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase).

-

Compound Treatment: The transfected cells are pre-treated with various concentrations of the test compound for a specified period.

-

Stimulation: The cells are then stimulated with an NF-κB activator, such as TNF-α, to induce reporter gene expression.

-

Lysis and Assay: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits NF-κB-dependent reporter gene expression by 50%, is calculated.

Conclusion and Future Perspectives

This compound derivatives have emerged as a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their mechanisms of action are multifaceted, involving the inhibition of tubulin polymerization, modulation of the estrogen receptor, and inhibition of key inflammatory pathways such as COX-2 and NF-κB. This multi-targeting capability makes them attractive candidates for the development of novel therapeutics for cancer and inflammatory diseases.

Future research should focus on optimizing the structure of this compound derivatives to enhance their potency, selectivity, and pharmacokinetic properties. The exploration of their potential as antiviral agents is also a promising avenue for further investigation. The application of advanced drug design strategies, including computational modeling and artificial intelligence, will be instrumental in unlocking the full therapeutic potential of this remarkable scaffold.[19]

References

- 1. omicsonline.org [omicsonline.org]

- 2. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular docking study and antitumor activity of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. 2-Phenylindoles. Relationship between structure, estrogen receptor affinity, and mammary tumor inhibiting activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Phenylindoles. Effect of N-benzylation on estrogen receptor affinity, estrogenic properties, and mammary tumor inhibiting activity [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Phenylindoles with sulfur containing side chains. Estrogen receptor affinity, antiestrogenic potency, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Research progress on the structure and biological diversities of this compound derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Phenylindole via Fischer Indole Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-phenylindole, a crucial scaffold in medicinal chemistry, utilizing the Fischer indole (B1671886) synthesis. This document details the reaction mechanism, experimental protocols, and quantitative data to support research and development in this area.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic compounds with significant biological activities. Among its derivatives, this compound serves as a core structural motif in various therapeutic agents, including anti-inflammatory, anti-cancer, and anti-microbial drugs. The Fischer indole synthesis, a classic and versatile method discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the preparation of substituted indoles.[1] This guide focuses on the application of this reaction for the efficient synthesis of this compound from readily available starting materials, namely phenylhydrazine (B124118) and acetophenone (B1666503).

Reaction Mechanism and Signaling Pathway

The Fischer indole synthesis proceeds through a series of well-defined steps, initiated by the acid-catalyzed condensation of phenylhydrazine and acetophenone to form acetophenone phenylhydrazone. This intermediate then undergoes a cascade of rearrangements to yield the final this compound product.

The key mechanistic steps are:

-

Formation of Phenylhydrazone: Phenylhydrazine reacts with acetophenone in the presence of an acid catalyst to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[2][2]-Sigmatropic Rearrangement: The protonated enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.[1]

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

-

Elimination of Ammonia (B1221849): The cyclic intermediate eliminates a molecule of ammonia to furnish the aromatic this compound.[1]

References

2-Phenylindole Derivatives as Anticancer Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) nucleus is a prominent scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to multiple biological targets with high affinity.[1] Among its numerous derivatives, the 2-phenylindole core has emerged as a particularly promising framework for the development of novel anticancer agents. These compounds have demonstrated significant cytotoxic and antiproliferative activities across a range of cancer cell lines, including those resistant to conventional chemotherapeutics. Their mechanisms of action are multifaceted, primarily involving the disruption of microtubule dynamics, induction of cell cycle arrest, and initiation of apoptosis. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols relevant to the study of this compound derivatives as potential anticancer drugs.

Mechanism of Action

The anticancer effects of this compound derivatives are primarily attributed to their interaction with tubulin and the subsequent disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Inhibition of Tubulin Polymerization

A principal mechanism of action for many potent this compound derivatives is the inhibition of tubulin polymerization.[2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for the formation of the mitotic spindle during cell division.[2] By binding to the colchicine-binding site on β-tubulin, these compounds prevent the assembly of tubulin into microtubules.[3] This disruption of microtubule dynamics leads to a cascade of downstream events, beginning with the arrest of the cell cycle.

Cell Cycle Arrest

The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a halt in cell cycle progression, most commonly at the G2/M phase.[2] This arrest prevents the cell from entering mitosis, thereby inhibiting cell division and proliferation. The arrest is often mediated by the modulation of key cell cycle regulatory proteins. Studies have shown that treatment with this compound derivatives can lead to the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and the tumor suppressor protein p53.[4][5] Concurrently, a downregulation of cyclins, such as Cyclin D1, and CDKs, which are crucial for cell cycle progression, is often observed.[5]

dot```dot digraph "Cell_Cycle_Arrest_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.15]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes derivative [label="this compound\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; tubulin [label="Tubulin Polymerization\n(Inhibited)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; spindle [label="Mitotic Spindle\nDisruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; p21 [label="p21 (CDK Inhibitor)\nUpregulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; cdk_cyclin [label="CDK-Cyclin\nComplexes (e.g., CDK2/Cyclin E)\n(Inhibited)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; arrest [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges derivative -> tubulin [label="Binds to Colchicine Site"]; tubulin -> spindle; spindle -> p53; p53 -> p21 [label="Induces Expression"]; p21 -> cdk_cyclin [label="Inhibits"]; cdk_cyclin -> arrest [style=dashed, label="Progression Blocked"]; spindle -> arrest [dir=back]; }

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables summarize the IC50 values for representative this compound derivatives against various human cancer cell lines.

Table 1: IC50 Values (µM) of this compound Derivatives Against Breast Cancer Cell Lines [3]

| Compound ID | Substitution Pattern | MCF-7 (ER+) | MDA-MB-231 (ER-) |

|---|---|---|---|

| 4a | Unsubstituted | >100 | 92.73 |

| 4j | 4-Cl (Phenyl Ring) | 20.11 | 16.18 |

| 4k | 4-F (Phenyl Ring) | 28.14 | 25.59 |

| Doxorubicin | (Reference Drug) | ~1.0 | ~1.0 |

Table 2: IC50 Values (µM) of this compound Derivatives Against Other Cancer Cell Lines [6][7]

| Compound ID | Substitution Pattern | A549 (Lung) | B16F10 (Melanoma) |

|---|---|---|---|

| 4a | Unsubstituted | 40.21 | 60.11 |

| 4b | 5-CH3 (Indole Ring) | 25.33 | 55.21 |

| 4k | 4-F (Phenyl Ring) | 33.81 | 23.81 |

| Doxorubicin | (Reference Drug) | ~0.8 | ~0.5 |

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the indole and the 2-phenyl rings. [1][8]

-

Indole Ring: Substitution at the N1 position can modulate activity, though large, bulky groups may be detrimental. Small alkyl or functionalized alkyl groups can be tolerated. Substituents at the 5-position of the indole ring, such as methyl (CH3) or halogen groups, have been shown to influence potency.

-

2-Phenyl Ring: The substitution pattern on the 2-phenyl ring is a critical determinant of anticancer activity. Electron-withdrawing groups, such as halogens (e.g., -F, -Cl) at the para-position (position 4), generally enhance cytotoxic activity. [6]* Position 3 of Indole: Introduction of various moieties at the 3-position, such as oxoaryl groups, has been explored to enhance tubulin inhibition and overcome multidrug resistance. [3]

Synthesis

The most common and versatile method for synthesizing the this compound scaffold is the Fischer Indole Synthesis . [7]This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) and an appropriate ketone (e.g., acetophenone).

dot

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.

Cell Cycle Analysis (Flow Cytometry)

This protocol quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Fixation: Resuspend the cell pellet in cold PBS, and while vortexing gently, add ice-cold 70% ethanol (B145695) dropwise. Fix the cells overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a propidium (B1200493) iodide (PI) staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

In Vitro Tubulin Polymerization Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.

-

Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a general tubulin buffer containing GTP and a fluorescent reporter.

-

Assay Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO), a polymerization inhibitor (e.g., Nocodazole), and a polymerization enhancer (e.g., Paclitaxel).

-

Initiation: Initiate the reaction by adding the cold tubulin solution to each well.

-

Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C and record the fluorescence intensity over time (e.g., every minute for 60 minutes).

-

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the percentage of inhibition by comparing the rate and extent of polymerization in the presence of the test compound to the vehicle control.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in cell cycle regulation and apoptosis.

-

Protein Extraction: Treat cells with the this compound derivative for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Cyclin D1, anti-p21, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Conclusion

This compound derivatives represent a versatile and potent class of anticancer agents. Their ability to target fundamental cellular processes like microtubule dynamics, cell cycle progression, and apoptosis makes them attractive candidates for further preclinical and clinical development. The comprehensive data and protocols presented in this guide are intended to facilitate further research and drug discovery efforts in this promising area of oncology. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships is crucial for the rational design of new, more effective, and selective this compound-based cancer therapeutics.

References

- 1. Research progress on the structure and biological diversities of this compound derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antimicrobial and Antifungal Potential of 2-Phenylindoles: A Technical Guide for Drug Discovery Professionals

Introduction

The indole (B1671886) nucleus is a prominent scaffold in a vast array of biologically active compounds, including many pharmaceuticals.[1] Among its derivatives, the 2-phenylindole framework has emerged as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[2] These compounds have garnered significant interest for their potential as anticancer, anti-inflammatory, neuroprotective, and, notably, antimicrobial and antifungal agents.[1][2] The rise of multidrug-resistant microbial strains necessitates the urgent development of novel therapeutics, and this compound derivatives represent a promising avenue of research. This technical guide provides an in-depth overview of the antimicrobial and antifungal activities of 2-phenylindoles, summarizing key quantitative data, detailing experimental protocols, and exploring their mechanisms of action to support researchers and drug development professionals in this field.

Antimicrobial and Antifungal Activity of this compound Derivatives

Numerous studies have demonstrated the efficacy of this compound derivatives against a range of pathogenic bacteria and fungi. The antimicrobial activity is often influenced by the nature and position of substituents on both the indole ring and the 2-phenyl moiety.

Data Presentation

The following tables summarize the quantitative antimicrobial and antifungal activities of various this compound derivatives as reported in the scientific literature. The data is primarily presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3]

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

| Compound ID | Derivative Description | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| 7g | 2-(4-methylsulfonylphenyl)-1H-indole derivative | 2.99 | - | 2.99 | 5.97 | [4] |

| 3f | This compound analogue | 2-32 | - | 2-32 | - | [5] |

| 3o | This compound analogue | 2-32 | - | 2-32 | - | [5] |

| 3r | This compound analogue | 2-32 | - | 2-32 | - | [5] |

| IIb | 2-phenyl-1H-indole with 2-propyl substitution | - | 75 | - | - | [6] |

Note: A hyphen (-) indicates that data was not reported for that specific strain.

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

| Compound ID | Derivative Description | Candida albicans | Candida krusei | Candida parapsilosis | Candida tropicalis | Candida glabrata | Reference |

| 3a | Benzoylaminocarbothioyl pyrrolidine (B122466) derivative | 50-100 | 25 | 50-100 | 50-100 | 50-100 | [7] |

| 3b-e | Benzoylaminocarbothioyl pyrrolidine derivatives | 50-100 | 50-100 | 50-100 | 50-100 | 50-100 | [7] |

| 5b | Benzoylaminocarbothioyl pyrrolidine derivative | 50-100 | 50-100 | 50-100 | 50-100 | 50-100 | [7] |

Note: The specific this compound core structure of the derivatives in Table 2 is part of a more complex heterocyclic system.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial and antifungal activity of this compound derivatives.

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound at which there is no visible growth after incubation.[8]

Procedure:

-

Preparation of Test Compound: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[8]

-

Inoculum Preparation: The test microorganism is cultured on an appropriate agar (B569324) medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[9]

-

Inoculation: Each well of the microtiter plate containing the diluted test compound is inoculated with the standardized microbial suspension. A positive control (microorganism without the compound) and a negative control (medium only) are included on each plate.[8]

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[8]

-

Interpretation: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.[3]

Agar Well Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound.[10]

Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a test microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[11]

Procedure:

-

Inoculation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of a suitable agar medium (e.g., Mueller-Hinton Agar) using a sterile swab.[10]

-

Creation of Wells: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.[12]

-

Application of Test Compound: A specific volume of the this compound derivative solution at a known concentration is added to each well.[12]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[13]

-

Measurement of Inhibition Zones: The diameter of the zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.[11]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[14]

Principle: Following the determination of the MIC by the broth microdilution method, an aliquot from each well that shows no visible growth is subcultured onto an agar medium without the test compound. The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.[15]

Procedure:

-

Perform Broth Microdilution: The MIC of the test compound is first determined as described previously.[16]

-

Subculturing: A small volume (e.g., 10 µL) from each well that shows no visible growth in the MIC assay is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).[17]

-

Incubation: The agar plates are incubated at the appropriate temperature for 18-24 hours.[17]

-

Interpretation: The number of colonies on each plate is counted. The MBC is the lowest concentration of the test compound from the MIC assay that shows no growth or a pre-determined reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.[16]

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for MIC and MBC Determination.

Mechanism of Action: A Proposed General Pathway

While the precise molecular targets for many this compound derivatives are still under investigation, a plausible mechanism of action involves the disruption of the fungal cell membrane's integrity. One of the key targets in fungi is the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1]

Caption: Proposed Antifungal Mechanism of Action.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is closely tied to their chemical structure. A review of the literature suggests some general trends in the structure-activity relationship (SAR):[2]

-

Substituents on the Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the 2-phenyl ring can significantly modulate the antimicrobial activity. For instance, some studies have shown that halogen and aliphatic hydrocarbon substituents can enhance antibacterial efficacy.[5]

-

Substituents on the Indole Nucleus: Modifications at various positions of the indole ring, such as the N1, C3, C5, and C6 positions, have been explored to optimize the biological activity. Amine substitutions at the C5 and C6 positions have been shown to be beneficial for certain biological activities.[1]

References

- 1. omicsonline.org [omicsonline.org]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. Broth Microdilution | MI [microbiology.mlsascp.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 10. chemistnotes.com [chemistnotes.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. botanyjournals.com [botanyjournals.com]

- 13. hereditybio.in [hereditybio.in]

- 14. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

2-Phenylindole: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 2-phenylindole core is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This bicyclic structure, consisting of a fused indole (B1671886) and a phenyl ring, serves as a "privileged scaffold," capable of interacting with a diverse range of biological targets.[1][2] This guide provides a comprehensive overview of the this compound scaffold, including its synthesis, key biological activities with supporting quantitative data, mechanisms of action with detailed signaling pathways, and established experimental protocols for its evaluation.

Synthesis of the this compound Scaffold

The most common and versatile method for synthesizing this compound and its derivatives is the Fischer indole synthesis.[3][4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) and a ketone or aldehyde.[3][5]

Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol outlines the synthesis of the parent this compound from phenylhydrazine and acetophenone (B1666503).[6]

Materials:

-

Phenylhydrazine

-

Acetophenone

-

Glacial Acetic Acid

-

Polyphosphoric Acid (PPA) or a mixture of Phosphoric Acid and Sulfuric Acid[6]

-

Ice-cold water

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate (B1210297) or dichloromethane)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

Step 1: Formation of Acetophenone Phenylhydrazone [6]

-

In a round-bottom flask, dissolve acetophenone (1.0 equivalent) in ethanol.

-

Add phenylhydrazine (1.0 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The phenylhydrazone may precipitate out of the solution. If so, collect the crystals by filtration. If not, the crude hydrazone can be used directly in the next step after removal of ethanol under reduced pressure.

Step 2: Cyclization to this compound [6]

-

To the crude acetophenone phenylhydrazone, add polyphosphoric acid (a suitable excess to ensure efficient mixing and reaction).

-

Heat the mixture to 100-150°C with stirring for 1-3 hours. The optimal temperature and time should be determined by TLC monitoring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.

-

The crude this compound will precipitate as a solid.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water.

Step 3: Purification

-

Dissolve the crude product in an appropriate organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, or by recrystallization from a suitable solvent (e.g., ethanol).[7]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.[2][8]

Anticancer Activity

Derivatives of this compound have shown potent cytotoxic effects against a range of cancer cell lines.[9][10][11] Their mechanisms of action often involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[12]

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ values in µM)

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Compound 4j | MDA-MB-231 (Breast) | 16.18 | [11] |

| Compound 4k | B16F10 (Melanoma) | 23.81 | [11] |

| Compound 4k | MDA-MB-231 (Breast) | 25.59 | [11] |

| Compound 12 | C6 (Glioma) | < 5 | [13] |

| Compound 13 | C6 (Glioma) | < 5 | [13] |

| Compound 13 | HeLa (Cervical) | < 5 | [13] |

| Compound 14 | C6 (Glioma) | 9.53 | [13] |

| Imidazolyl-indole 3a | MCF7 (Breast) | 1.31 ± 0.8 | [9] |

Several this compound derivatives exert their anticancer effects by disrupting microtubule dynamics. They bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, triggering a cascade of events that ultimately results in programmed cell death, or apoptosis.[12][14]

Anti-inflammatory Activity

This compound derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the NF-κB signaling pathway.[8]

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Assay | IC₅₀ (µM) / % Inhibition | Reference |

| 4b | COX-2 Inhibition | IC₅₀ = 0.11 | [15] |

| 4f | COX-2 Inhibition | IC₅₀ = 0.15 | [15] |

| 4d | COX-2 Inhibition | IC₅₀ = 0.17 | [15] |

| 4a | COX-2 Inhibition | IC₅₀ = 0.18 | [15] |

| 4c | COX-2 Inhibition | IC₅₀ = 0.20 | [15] |

| 4e | COX-2 Inhibition | IC₅₀ = 0.28 | [15] |

| Compound 88 | NO Inhibition (RAW 264.7) | IC₅₀ = 4.9 ± 0.3 | [16] |

| Compound 97 | NO Inhibition (RAW 264.7) | IC₅₀ = 9.6 ± 0.5 | [16] |

| NT AAE Extract | NO Inhibition (RAW 264.7) | IC₅₀ = 33.3 ± 1.3 µg/mL | [17] |

| NT water Extract | NO Inhibition (RAW 264.7) | IC₅₀ = 52.4 ± 2.1 µg/mL | [17] |

| 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole | Carrageenan-induced paw edema | 90.5% | [8] |

| 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol | Carrageenan-induced paw edema | 87.4% | [8] |

| 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine | Carrageenan-induced paw edema | 88.2% | [8] |

The transcription factor NF-κB is a key regulator of inflammation.[18][19] In response to pro-inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines.[19][20][21] Some this compound derivatives have been shown to suppress the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators.[8]

Antimicrobial Activity

Certain this compound derivatives have exhibited promising activity against various bacterial strains, including multidrug-resistant ones.[22][23]

Table 3: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| SMJ-2 | MRSA | 0.25 - 2 | [22] |

| SMJ-4 | MRSA | 0.25 - 16 | [22] |

| Compound IIb | Enterobacter sp. | 75 | [24][25] |

Neuroprotective Activity

The indole scaffold is a key component of many neuroactive molecules.[26][27][28][29] this compound derivatives are being explored for their potential in treating neurodegenerative diseases, with activities including the inhibition of amyloid-beta (Aβ) aggregation and antioxidant effects.[26][29]

Table 4: Neuroprotective Activity of this compound Derivatives

| Compound/Derivative | Activity | IC₅₀ (µM) / % Effect | Reference |

| Compound 5 | Anti-Aβ Aggregation | IC₅₀ = 3.18 ± 0.87 | [29] |

| Compound 5 | Antioxidant | IC₅₀ = 28.18 ± 1.40 | [29] |

| Compound 8 | Neuroprotection (SK-N-SH cells) | 87.90% ± 3.26% cell viability | [29] |

| Indole-phenolic compounds | Copper Chelating Activity | ~40% | [26][27] |

| Indole-phenolic compounds | Cytoprotection against Aβ(25-35) | ~25% increase in cell viability | [26][27] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][30][31]

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[32]

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure: [1][30][31][32][33]

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivative. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[1]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[34]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[35][36][37][38][39]

Materials:

-

Rats or mice

-

This compound derivative

-

Reference anti-inflammatory drug (e.g., indomethacin)[39]

-

Vehicle for drug administration

-

Plethysmometer or calipers to measure paw volume/thickness

Procedure: [35][36][37][38][39]

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups: a control group, a reference drug group, and one or more test compound groups. Administer the vehicle, reference drug, or this compound derivative orally or intraperitoneally.

-

Induction of Edema: After a specific period (e.g., 30-60 minutes) following drug administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[35][39]

-

Paw Volume Measurement: Measure the paw volume or thickness of each animal at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.[39]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point.

Antibacterial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[40][41][42][43][44]

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

This compound derivative stock solution

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure: [40][41][42][43][44]

-

Preparation of Dilutions: Prepare serial two-fold dilutions of the this compound derivative in the broth directly in the 96-well microplate.

-

Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its synthetic accessibility and the wide array of biological activities associated with its derivatives continue to fuel research in medicinal chemistry. This guide has provided a foundational understanding of the synthesis, biological evaluation, and mechanisms of action of this compound-based compounds. The provided protocols and data serve as a valuable resource for researchers aiming to explore and expand the therapeutic potential of this remarkable chemical entity. Further investigations into structure-activity relationships and the exploration of novel derivatives will undoubtedly lead to the development of next-generation drugs for a multitude of diseases.

References

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. Research progress on the structure and biological diversities of this compound derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. studylib.net [studylib.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Preparation of this compound | PDF [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. omicsonline.org [omicsonline.org]

- 9. japsonline.com [japsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. japsonline.com [japsonline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. iosrphr.org [iosrphr.org]

- 24. ijpsonline.com [ijpsonline.com]

- 25. researchgate.net [researchgate.net]

- 26. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. scilit.com [scilit.com]

- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 30. benchchem.com [benchchem.com]

- 31. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 32. MTT assay protocol | Abcam [abcam.com]

- 33. texaschildrens.org [texaschildrens.org]

- 34. researchgate.net [researchgate.net]

- 35. benchchem.com [benchchem.com]

- 36. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 37. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]

- 38. inotiv.com [inotiv.com]

- 39. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 41. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 42. Broth microdilution - Wikipedia [en.wikipedia.org]

- 43. researchgate.net [researchgate.net]

- 44. rr-asia.woah.org [rr-asia.woah.org]

2-Phenylindole: A Comprehensive Technical Guide on its Solubility and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and solubility characteristics of 2-phenylindole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document consolidates essential data, outlines detailed experimental methodologies for its characterization, and visualizes key processes related to its synthesis and biological action.

Physicochemical Properties of this compound

This compound is a solid, crystalline compound with the molecular formula C₁₄H₁₁N.[1][2] Its structure, consisting of a phenyl group attached to an indole (B1671886) ring, imparts specific chemical and physical characteristics crucial for its application in research and development.[3] The compound typically appears as a white to off-white, beige, or slightly green powder or crystals.[3][4][5]

The key physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁N | [1][2][4] |

| Molecular Weight | 193.24 g/mol | [1][6] |

| Melting Point | 188-191 °C | [2][5] |

| Boiling Point | 250 °C at 10 mmHg | [1][2][4] |

| Density | ~1.106 - 1.156 g/cm³ (estimate) | [1][2][4] |

| pKa | 16.80 ± 0.30 (Predicted) | [1][4] |

| LogP (Octanol-Water Partition Coefficient) | 3.83 | [2][6] |

| Appearance | White to off-white, beige, or slightly green powder/crystals | [3][4][5] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is characterized as being sparingly soluble in water but shows good solubility in various organic solvents.[3][7]

| Solvent | Solubility | Source(s) |

| Water | 0.7 µg/mL (at pH 7.4) | [6] |

| Methanol | Almost transparent / Slightly soluble | [1][4][8] |

| Ethanol | Freely soluble | [7][9] |

| Dichloromethane | Freely soluble | [7][9] |

| Carbon Tetrachloride (CCl₄) | Freely soluble | [7][9] |

| Ether | Soluble | [1] |

| Benzene | Soluble | [1] |

| Chloroform | Soluble | [1] |

| Acetic Acid | Soluble | [1] |

| Tetrahydrofuran (THF) | Soluble | [8] |

| Acetone | Soluble | [8] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following sections detail the standard methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the solubility of a compound.[10][11] It involves measuring the concentration of a saturated solution at equilibrium.

Protocol:

-

Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a buffer solution, e.g., PBS at pH 7.4) in a sealed, clean vial or flask.[12]

-